N-(1'-Methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide is a synthetic compound developed as a selective serotonin one F receptor agonist (SSOFRA) []. It exhibits high affinity for the 5-HT1F receptor and significant selectivity over other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D []. Its development stemmed from the need for migraine treatments without the cardiovascular contraindications associated with non-selective 5-HT1B/1D agonists like sumatriptan [].
The synthesis of N-(1'-Methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide labeled with carbon-14 (¹⁴C) has been achieved for use in quantitative whole-body autoradiography studies in rats []. The specific synthetic route employed to produce the ¹⁴C-labeled isotopomer from the unlabeled compound is described in the referenced paper [].
N-(1'-Methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide exerts its therapeutic effect by acting as a selective agonist of the 5-HT1F receptor []. While the precise mechanism of action in migraine treatment remains to be fully elucidated, activation of 5-HT1F receptors is believed to inhibit the release of vasoactive neuropeptides, thereby counteracting the dilation of cranial blood vessels thought to contribute to migraine headaches.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: